2-Fluoro-3-nitrobenzonitrile

Description

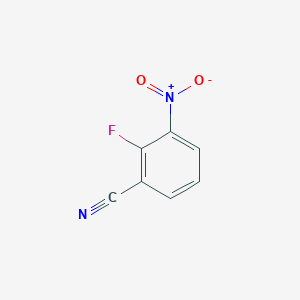

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCVWZUYSBZIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632615 | |

| Record name | 2-Fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-20-7 | |

| Record name | 2-Fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Fluoro-3-nitrobenzonitrile (CAS No. 1214328-20-7)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Fluoro-3-nitrobenzonitrile, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical properties, synthesis, spectroscopic data, reactivity, and potential applications, with a focus on its role in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound containing fluoro, nitro, and cyano functional groups. These groups impart unique reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.

| Property | Value | Reference |

| CAS Number | 1214328-20-7 | [1] |

| Molecular Formula | C₇H₃FN₂O₂ | [1] |

| Molecular Weight | 166.11 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Boiling Point (Predicted) | 269.5 ± 25.0 °C | [1] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [1] |

| Storage | 2-8°C, Sealed in dry conditions | [1] |

Synthesis

A potential synthetic pathway could start with o-methylphenol, which undergoes nitration to form 2-methyl-6-nitrophenol. Subsequent chlorination of the hydroxyl group yields 2-chloro-3-nitrotoluene, which can then be fluorinated to give 2-fluoro-3-nitrotoluene. The final step would be the conversion of the methyl group to a nitrile.[2] Another approach could involve the oxidation of 2-chloro-3-nitrotoluene to 2-chloro-3-nitrobenzaldehyde, followed by a chlorine-fluorine exchange reaction to yield 2-fluoro-3-nitrobenzaldehyde, and subsequent conversion to the nitrile.[3]

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region, with coupling constants influenced by both the fluorine and nitro groups. |

| ¹³C NMR | The spectrum would show distinct signals for the seven carbon atoms, with the carbon attached to the fluorine exhibiting a characteristic large one-bond C-F coupling constant. The carbons attached to the nitro and cyano groups would also be significantly shifted. |

| IR Spectroscopy | Characteristic absorption bands would be observed for the C≡N stretch (around 2230 cm⁻¹), asymmetric and symmetric NO₂ stretches (around 1530 and 1350 cm⁻¹ respectively), and the C-F stretch. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 166. Fragmentation patterns would likely involve the loss of NO₂, CN, and F radicals or neutral molecules like NO. |

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three functional groups on the aromatic ring. The electron-withdrawing nature of the nitro and cyano groups significantly activates the benzene ring towards nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom is a good leaving group in SₙAr reactions, especially when activated by ortho and para electron-withdrawing groups.[4] In this compound, the nitro group is ortho to the fluorine, and the cyano group is meta. This arrangement strongly activates the fluorine for displacement by various nucleophiles such as amines, alkoxides, and thiolates. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex.[5] The ortho-nitro group is particularly effective at stabilizing the negative charge developed in this intermediate.[6]

Caption: General mechanism for the SₙAr reaction of this compound.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like iron in acidic media. This transformation provides a route to 2-fluoro-3-aminobenzonitrile, a valuable intermediate for the synthesis of heterocyclic compounds.

Cycloaddition Reactions

While specific examples for this compound are not documented, the electron-deficient nature of the aromatic ring could potentially allow it to participate in certain cycloaddition reactions. The nitrile group can also undergo [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form heterocyclic systems.[7][8][9][10]

Applications in Drug Discovery

Fluorinated building blocks are of significant interest in drug discovery due to the unique properties that fluorine imparts to molecules, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.[11] this compound, with its multiple functional handles, serves as a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds.

The related compound, 2-fluoro-3-nitrobenzoic acid, is a key intermediate in the synthesis of various pharmaceuticals, including BRAF inhibitors for cancer therapy.[12] This suggests that this compound could similarly be a crucial precursor for novel therapeutic agents. Its ability to undergo SₙAr reactions allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug design. The resulting substituted benzonitriles can be further elaborated into more complex heterocyclic structures, which are prevalent in many drug molecules.

Safety and Handling

A specific safety data sheet for this compound is not provided in the search results. However, based on the data for structurally similar compounds like 2-fluoro-5-nitrobenzonitrile and other fluorinated nitroaromatics, it should be handled with care.[13][14] It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound | 1214328-20-7 [chemicalbook.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. organicreactions.org [organicreactions.org]

- 9. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Fluoro-5-nitrobenzonitrile 97 17417-09-3 [sigmaaldrich.com]

Technical Guide: 2-Fluoro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2-Fluoro-3-nitrobenzonitrile. The information is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Core Physicochemical Data

This compound is a substituted aromatic compound with the chemical formula C₇H₃FN₂O₂. Its key quantitative properties are summarized below. Specific experimental data such as melting point and boiling point are not widely reported in publicly available literature.

| Property | Value | Citation(s) |

| Molecular Weight | 166.11 g/mol | [1] |

| CAS Number | 1214328-20-7 | [1] |

| Molecular Formula | C₇H₃FN₂O₂ | [1] |

Role in the Synthesis of HPK1 Inhibitors

This compound serves as a key starting material in the synthesis of advanced carboxamide compounds that function as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1 is a protein kinase predominantly expressed in hematopoietic cells and is a critical negative regulator of T-cell activation.[1] By inhibiting HPK1, these synthesized compounds can enhance anti-tumor immunity, making HPK1 a significant target in cancer therapy.[1]

Experimental Protocol: Synthesis of an HPK1 Inhibitor Precursor

The following protocol is adapted from patent literature, describing a nucleophilic aromatic substitution reaction where this compound is a key reactant.[1]

Objective: To synthesize N-(2-((1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-nitrophenyl)-5-methyl-1H-pyrazole-3-carboxamide, a precursor for an HPK1 inhibitor, using this compound.

Materials:

-

This compound

-

(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane

-

Solvent (e.g., N,N-Dimethylformamide)

-

Base (e.g., Triethylamine)

Procedure:

-

A solution of this compound is prepared in an appropriate aprotic polar solvent such as N,N-Dimethylformamide (DMF).

-

To this solution, (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane and a suitable base, such as triethylamine, are added.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours.

-

The progress of the reaction is monitored by a suitable chromatographic technique (e.g., LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the product is isolated through standard work-up procedures, which may include aqueous extraction, drying of the organic phase, and solvent evaporation.

-

The crude product is then purified, typically by column chromatography, to yield the desired substituted nitrophenyl intermediate.

-

The nitro group of this intermediate is subsequently reduced to an amine, which then undergoes an amidation reaction to form the final carboxamide compound.[1]

Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the initial step in the synthesis of an HPK1 inhibitor precursor, where this compound undergoes nucleophilic aromatic substitution.

Caption: Synthetic step using this compound.

HPK1 Signaling Pathway and Inhibition

This diagram illustrates the logical relationship of HPK1 as a negative regulator in T-cell signaling and the therapeutic goal of its inhibition.

Caption: Role of HPK1 in T-cell signaling and its inhibition.

References

Technical Guide: Physical Properties of 2-Fluoro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Fluoro-3-nitrobenzonitrile (CAS No. 1214328-20-7). Due to the limited availability of specific experimental data for this particular isomer, this document also presents data for structurally related isomers to offer valuable comparative insights. Furthermore, this guide details standardized experimental protocols for determining key physical characteristics such as melting point, boiling point, and solubility, equipping researchers with the necessary methodologies for in-house analysis. A logical workflow for a plausible synthetic route is also provided to aid in the conceptualization of its chemical synthesis.

**1. Introduction

This compound is an aromatic organic compound featuring a nitrile, a nitro group, and a fluorine atom attached to a benzene ring. This substitution pattern makes it a potentially valuable building block in medicinal chemistry and materials science, where such functionalities are often sought for modulating electronic properties, metabolic stability, and intermolecular interactions. An accurate understanding of its physical properties is paramount for its application in synthesis, purification, formulation, and quality control.

Core Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be identified. For comparative purposes, the table below includes data for closely related isomers.

| Property | This compound | 2-Fluoro-5-nitrobenzonitrile | 4-Fluoro-3-nitrobenzonitrile |

| CAS Number | 1214328-20-7[1][2] | 17417-09-3[3] | 1009-35-4[4] |

| Molecular Formula | C₇H₃FN₂O₂ | C₇H₃FN₂O₂ | C₇H₃FN₂O₂ |

| Molecular Weight | 166.11 g/mol | 166.11 g/mol [5] | 166.11 g/mol [4] |

| Appearance | Data not available | White to off-white powder[5] | White to yellow/green powder/crystal[4] |

| Melting Point | Data not available | 76 - 80 °C[3] | 90.5 - 91.5 °C[4] |

| Boiling Point | Data not available | 94 °C @ 0.5 mmHg[6] | 277.6 ± 25.0 °C (Predicted)[4] |

| Density | Data not available | 1.41 ± 0.1 g/cm³ (Predicted)[6] | 1.41 ± 0.1 g/cm³ (Predicted)[4] |

| Solubility in Water | Predicted to be insoluble | Insoluble[6] | Insoluble[4] |

| Storage | Sealed in dry, room temperature[1] | Sealed in dry, room temperature[6] | Sealed in dry, room temperature[4] |

Experimental Protocols for Property Determination

The following sections detail standard laboratory procedures for determining the principal physical properties of a crystalline organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[7] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Methodology: Capillary Method using a Digital Melting Point Apparatus (e.g., MelTemp)

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[7]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of sample (1-2 mm height) should enter the tube.

-

Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.[8]

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, perform a rapid preliminary heating (e.g., 10-20 °C/minute) to determine an approximate melting range.[8]

-

Allow the apparatus to cool.

-

For an accurate measurement, begin heating again, but slow the rate to 1-2 °C/minute when the temperature is about 15-20 °C below the approximate melting point.[9]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[10]

Boiling Point Determination (Microscale)

For small sample quantities where distillation is not feasible, a microscale boiling point determination can be employed.

Methodology: Thiele Tube or Digital Melting Point Apparatus

-

Apparatus Setup: Attach a small test tube (e.g., 6 x 50 mm) containing approximately 0.2 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[11]

-

Capillary Inversion: Place a small, sealed-end capillary tube into the test tube with the open end facing down. This will trap a small pocket of air.[11][12]

-

Heating:

-

Place the assembly into a Thiele tube filled with mineral oil or into the heating block of a melting point apparatus.[11]

-

Heat the apparatus gently. As the temperature rises, air will be expelled from the inverted capillary, seen as a slow stream of bubbles.

-

-

Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the inverted capillary.

-

Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube.[12]

Solubility Profile Determination

A qualitative solubility analysis can provide insights into the polarity and the presence of acidic or basic functional groups.

Methodology: Test Tube Method

-

Sample Preparation: In a series of small, labeled test tubes, place approximately 25 mg of this compound.

-

Solvent Addition: To each tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[13] The standard solvents to test are:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄) (Use with extreme caution)

-

An organic solvent like Diethyl Ether or Dichloromethane.

-

-

Observation and Classification:

-

Observe whether the compound dissolves completely, is partially soluble, or is insoluble.[14]

-

Solubility in water suggests high polarity.

-

Solubility in 5% NaOH but not in water suggests an acidic functional group (though not expected for this compound).

-

Solubility in 5% HCl suggests a basic functional group (e.g., an amine).[15]

-

Solubility in cold, concentrated H₂SO₄ is characteristic of compounds containing nitrogen or oxygen atoms or double/triple bonds.[15]

-

Mandatory Visualizations

Logical Workflow for Synthesis

While a specific protocol for this compound is not detailed, a plausible synthetic pathway can be conceptualized based on the synthesis of the related compound, 2-fluoro-3-nitrobenzoic acid.[16][17] The diagram below illustrates a logical workflow starting from a substituted toluene.

Caption: Plausible synthetic workflow for this compound.

Workflow for Physical Property Characterization

The following diagram outlines the logical sequence of experiments to characterize the physical properties of a newly synthesized or acquired sample of this compound.

Caption: Experimental workflow for physical property characterization.

References

- 1. This compound | 1214328-20-7 [chemicalbook.com]

- 2. 1214328-20-7|this compound|BLD Pharm [bldpharm.com]

- 3. 2-フルオロ-5-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-FLUORO-3-NITROBENZONITRILE | 1009-35-4 [m.chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. 17417-09-3 | CAS DataBase [m.chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. byjus.com [byjus.com]

- 11. chymist.com [chymist.com]

- 12. chemconnections.org [chemconnections.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. www1.udel.edu [www1.udel.edu]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Fluoro-3-nitrobenzonitrile. By integrating spectroscopic data with detailed experimental protocols, this document serves as a valuable resource for professionals in chemical research and drug development.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃FN₂O₂. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |

| Molecular Weight | 166.11 g/mol | [1][2] |

| CAS Number | 1214328-20-7 | [1][2] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO and chloroform | N/A |

Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 - 8.4 | ddd | J(H,H) ≈ 8, J(H,H) ≈ 2, J(H,F) ≈ 5 | H-6 |

| ~7.8 - 8.0 | ddd | J(H,H) ≈ 8, J(H,H) ≈ 2, J(H,F) ≈ 2 | H-4 |

| ~7.4 - 7.6 | t | J(H,H) ≈ 8 | H-5 |

Note: Chemical shifts and coupling constants are estimations based on the analysis of similar substituted benzonitrile derivatives. The aromatic protons are expected to be in the downfield region due to the electron-withdrawing effects of the nitro and cyano groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, ¹J(C,F) ≈ 250 Hz) | C-2 |

| ~148 | C-3 |

| ~135 | C-6 |

| ~128 | C-4 |

| ~125 | C-5 |

| ~115 | C-CN |

| ~110 (d, ²J(C,F) ≈ 20 Hz) | C-1 |

Note: The carbon attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The other carbons may also show smaller couplings to fluorine.

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium-Strong | C≡N stretch |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1470 | Medium | C=C aromatic ring stretches |

| ~1250 | Strong | C-F stretch |

| ~800-900 | Medium-Strong | C-H out-of-plane bending |

Note: The presence of the nitrile and nitro groups will give rise to characteristic strong absorption bands.

Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 136 | Medium | [M - NO]⁺ |

| 120 | Medium | [M - NO₂]⁺ |

| 93 | Medium | [C₆H₃F]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Note: The fragmentation pattern is expected to involve the loss of the nitro group and subsequent fragmentation of the aromatic ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions and Fourier transformation.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans for adequate signal intensity.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

-

2D NMR (Optional but Recommended): Acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish H-H and C-H correlations, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a soluble sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation prior to analysis.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a mass range of m/z 50 to 500 to detect the molecular ion and all significant fragment ions.

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

Structure Elucidation Workflow

Caption: Logical workflow for the structure elucidation of an organic compound.

References

In-Depth Technical Guide: Safety Data for 2-Fluoro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Fluoro-3-nitrobenzonitrile (CAS No. 1214328-20-7), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of in-depth toxicological studies on this specific compound, this guide also includes data from structurally similar compounds and outlines standardized experimental protocols for safety assessment.

Physicochemical and Hazard Identification

This compound is a substituted aromatic nitrile containing both a fluoro and a nitro group, which contribute to its reactivity and potential toxicity.[1][2]

Physical and Chemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is crucial for the appropriate design of handling and storage procedures.

| Property | Value | Source |

| CAS Number | 1214328-20-7 | [3][4][5][6][7][8][9][10] |

| Molecular Formula | C₇H₃FN₂O₂ | [1][2][3][4][6][8] |

| Molecular Weight | 166.11 g/mol | [1][2][3][6] |

| Appearance | White to Pale Yellow Crystalline Powder | [11] |

| Melting Point | 51.0 - 55.0 °C | [11] |

| Boiling Point (Predicted) | 269.5 ± 25.0 °C | [3] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [3] |

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) classification for this compound indicates that it is a hazardous substance. The primary hazards are associated with acute toxicity via multiple routes of exposure and irritation.[3][11]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[11] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[11] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[11] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][12] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][12] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation.[3][12] |

Signal Word: Danger[11]

Hazard Pictograms:

-

Skull and Crossbones (Acute Toxicity)

-

Exclamation Mark (Skin/Eye Irritation, Respiratory Irritation)

Toxicological Data

Data from Structurally Related Compounds

Table 3 summarizes acute toxicity data for compounds with similar structural motifs (nitro group, nitrile group, and/or fluorine on a benzene ring). This information should be used for preliminary hazard assessment and to guide the design of appropriate safety protocols.

| Compound | CAS Number | LD50 Oral (Rat) | LD50 Dermal (Rabbit) | LC50 Inhalation (Rat) | Source |

| 3-Nitrobenzonitrile | 619-24-9 | 50 mg/kg (LDLo, Rat) | >1000 mg/kg (Guinea Pig) | Not Available | [13] |

| 4-Nitrobenzonitrile | 619-72-7 | Fatal if swallowed (H300) | Toxic in contact with skin (H311) | Toxic if inhaled (H331) | [14] |

| 1-Fluoro-3-nitrobenzene | 402-67-5 | Toxic if swallowed (H301) | Toxic in contact with skin (H311) | Toxic if inhaled (H331) | [15] |

| Benzonitrile | 100-47-0 | 1.0 ± 0.2 g/kg | 1.2 - 2.0 g/kg | 950 ppm (8h, Rat) | [12] |

The toxicity of many nitriles is associated with the metabolic release of cyanide.[16][17][18] However, benzonitrile itself is not readily metabolized to cyanide.[12][19] The presence of the nitro group and fluorine atom can significantly influence the metabolic pathways and overall toxicity of this compound.

Experimental Protocols for Safety Assessment

For a novel or data-poor compound like this compound, a tiered approach to toxicity testing is recommended, following established international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Recommended Acute Toxicity Studies

The following experimental protocols are based on OECD guidelines and are recommended for generating essential safety data.

3.1.1. Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to estimate the LD50 and provides information on the acute oral toxicity of a substance.[11][20]

-

Test Animals: Typically, female rats are used as they are often slightly more sensitive.

-

Procedure:

-

A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD50.

-

The animal is observed for up to 48 hours.

-

If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

-

This sequential dosing is continued until the stopping criteria are met.

-

Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[21]

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

3.1.2. Acute Dermal Toxicity (OECD Guideline 402)

This test determines the adverse effects of a single dermal application of the substance.[4]

-

Test Animals: Rats, rabbits, or guinea pigs (one species, typically rats).

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

The exposure duration is 24 hours.

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

-

Data Analysis: The dermal LD50 is determined.

3.1.3. Acute Inhalation Toxicity (OECD Guideline 403)

This guideline describes a method to assess the hazards of inhaled substances.

-

Test Animals: Typically rats.

-

Procedure:

-

Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or head-only exposure chamber for a standard duration (usually 4 hours).

-

At least three concentrations are used.

-

Animals are observed for 14 days.

-

-

Data Analysis: The LC50 is calculated.

Skin and Eye Irritation/Corrosion Studies

3.2.1. Acute Dermal Irritation/Corrosion (OECD Guideline 404)

-

Procedure: A small amount of the substance is applied to a small area of the skin of a single animal (usually a rabbit). The degree of skin irritation is scored at specified intervals.

3.2.2. Acute Eye Irritation/Corrosion (OECD Guideline 405)

-

Procedure: A small amount of the substance is applied into one eye of a single animal (usually a rabbit). The degree of eye irritation/corrosion is scored at specified intervals.

Mandatory Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

The following diagram illustrates the general workflow for conducting an acute oral toxicity study according to OECD guidelines.

Caption: A flowchart of the acute oral toxicity testing workflow.

Logical Relationship for Hazard Communication and Handling

This diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.

Caption: Logical flow from hazard identification to safety measures.

Conclusion

This compound is a hazardous chemical that requires careful handling. While specific toxicological data is limited, information from structurally related compounds suggests a high potential for acute toxicity. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory. For definitive risk assessment, it is highly recommended that the experimental protocols outlined in this guide, based on OECD guidelines, are performed.

References

- 1. nationalacademies.org [nationalacademies.org]

- 2. Best Containing Benzonitrile,Trifluoro Benzonitrile,4-Amino-3-Trifluoromethoxy ,Fluorine-Containing Benzonitrile Manufacturer in China [volsenchem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. umwelt-online.de [umwelt-online.de]

- 5. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. appchemical.com [appchemical.com]

- 7. 1214328-20-7|this compound|BLD Pharm [bldpharm.com]

- 8. aobchem.com [aobchem.com]

- 9. 1214328-20-7 | MFCD11849938 | this compound [aaronchem.com]

- 10. This compound | 1214328-20-7 [sigmaaldrich.cn]

- 11. researchgate.net [researchgate.net]

- 12. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhalation toxicology of acute exposure to aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 21. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Handling and Storage of 2-Fluoro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage requirements for 2-Fluoro-3-nitrobenzonitrile (CAS No. 1214328-20-7). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document also incorporates data from closely related isomers and general knowledge of aromatic nitro and nitrile compounds to ensure a comprehensive understanding of the potential hazards.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound containing a nitrile and a nitro group. These functional groups contribute to its reactivity and potential toxicity. While a comprehensive dataset for this specific isomer is not publicly available, the following tables summarize known quantitative data for this compound and its isomers.

Table 1: Physical and Chemical Properties

| Property | This compound | 2-Fluoro-5-nitrobenzonitrile | 3-Fluoro-2-nitrobenzonitrile | 4-Fluoro-3-nitrobenzonitrile |

| CAS Number | 1214328-20-7[1][2][3] | 17417-09-3 | 1000339-52-5[4] | 1009-35-4[5] |

| Molecular Formula | C7H3FN2O2[1] | C7H3FN2O2 | C7H3FN2O2[4] | C7H3FN2O2 |

| Molecular Weight | 166.11 g/mol [1][4] | 166.11 g/mol | 166.11 g/mol [4] | 166.11 g/mol |

| Appearance | White to Yellow to Green powder to crystal | Not Specified | Not Specified | Not Specified |

| Melting Point | 51.0 to 55.0 °C | 76-80 °C | Not Specified | Not Specified |

| Boiling Point | Not Available | Not Available | Not Available | Not Available |

Hazard Identification and Safety Precautions

Based on the available information for this compound and its isomers, this compound should be handled as a hazardous substance. The primary hazards include toxicity if swallowed, in contact with skin, or if inhaled.[6] It is also suspected of causing skin and eye irritation.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed[4] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin[4] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled[4] |

Precautionary Statements:

-

Prevention:

-

Response:

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[6]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.

-

P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.

-

P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[6]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/ container to an approved waste disposal plant.[6]

-

Handling and Storage Protocols

Proper handling and storage are critical to minimize the risks associated with this compound.

Handling

-

Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

-

Hygiene Practices: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly after handling.[7]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed when not in use.[7][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents. Aromatic nitro compounds can be flammable and may be explosive under certain conditions, such as heating with alkaline substances.[9]

Experimental Protocol: Weighing and Dispensing

This protocol outlines the safe procedure for weighing and dispensing this compound powder.

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Don all required PPE (safety goggles, gloves, lab coat).

-

Decontaminate the work surface within the fume hood.

-

Place a calibrated analytical balance inside the fume hood.

-

-

Procedure:

-

Carefully open the container of this compound inside the fume hood.

-

Use a clean, dedicated spatula to transfer the desired amount of powder to a tared weighing vessel.

-

Avoid generating dust. If dust is generated, ensure it is contained within the fume hood.

-

Once the desired amount is weighed, securely close the primary container.

-

Clean any residual powder from the spatula and work surface using a suitable solvent and absorbent material.

-

-

Waste Disposal:

-

Dispose of all contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated hazardous waste container.

-

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush the contaminated skin with plenty of water for at least 15 minutes.[11] Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact the appropriate emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: Logical relationship of handling and storage precautions.

Caption: Workflow for responding to a spill or exposure incident.

References

- 1. appchemical.com [appchemical.com]

- 2. 1214328-20-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. 1214328-20-7|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Fluoro-2-nitrobenzonitrile | C7H3FN2O2 | CID 26985266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 4-Fluoro-3-nitrobenzonitrile | 1009-35-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. download.basf.com [download.basf.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

The Strategic Role of 2-Fluoro-3-nitrobenzonitrile in Advanced Chemical Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Fluoro-3-nitrobenzonitrile is a fluorinated aromatic compound whose utility in scientific literature is primarily defined by its role as a key intermediate in the synthesis of more complex molecules. While direct applications of this compound are not extensively documented, its logical and strategic value lies in its function as a precursor to 2-fluoro-3-nitrobenzoic acid, a critical building block in the pharmaceutical and agrochemical industries. This guide elucidates the primary application of this compound, detailing the synthesis of its carboxylic acid derivative and the subsequent, well-documented applications of this important intermediate, with a focus on its role in the synthesis of the BRAF inhibitor, Dabrafenib.

Introduction

This compound is a substituted aromatic nitrile containing both a fluorine atom and a nitro group. These functional groups impart unique reactivity to the molecule, making it a valuable starting material in multi-step organic synthesis. The electron-withdrawing nature of the nitro and nitrile groups, combined with the presence of the fluorine atom, activates the aromatic ring for certain nucleophilic substitution reactions and provides a handle for further chemical transformations.

While direct end-use applications of this compound are not widely reported, its primary utility is as a synthetic intermediate. The most logical and synthetically valuable transformation of this compound is its hydrolysis to 2-fluoro-3-nitrobenzoic acid. This carboxylic acid is a well-established and critical intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals.

Core Application: Synthesis of 2-Fluoro-3-nitrobenzoic Acid

The principal application of this compound is its conversion to 2-fluoro-3-nitrobenzoic acid. The hydrolysis of the nitrile functional group to a carboxylic acid is a fundamental and robust transformation in organic chemistry.

General Experimental Protocol: Hydrolysis of Aromatic Nitriles

The hydrolysis of an aromatic nitrile, such as this compound, can be achieved under either acidic or alkaline conditions.[1]

Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid.[2][3] The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and the corresponding ammonium salt.[1]

Alkaline-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated under reflux with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide.[1][3] This process yields the salt of the carboxylic acid and ammonia gas.[1] To obtain the free carboxylic acid, the reaction mixture must be acidified with a strong acid after the initial hydrolysis is complete.[2]

Caption: Proposed hydrolysis of this compound.

Applications of 2-Fluoro-3-nitrobenzoic Acid

The synthetic value of this compound is realized through the diverse applications of its hydrolysis product, 2-fluoro-3-nitrobenzoic acid. This intermediate is a cornerstone in the synthesis of several high-value molecules.

Pharmaceutical Intermediate: Synthesis of Dabrafenib

A primary and well-documented use of 2-fluoro-3-nitrobenzoic acid is as a key starting material in the synthesis of Dabrafenib.[4] Dabrafenib is a potent and selective inhibitor of the BRAF (v-raf murine sarcoma viral oncogene homolog B) kinase, which is a key component of the MAPK signaling pathway.[5][6][7] Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of certain cancers, most notably melanoma.[6] Dabrafenib is approved for the treatment of patients with BRAF V600-mutant advanced melanoma.[7]

The synthesis of Dabrafenib involves a multi-step process where the structural framework of 2-fluoro-3-nitrobenzoic acid is elaborated to form the final drug molecule.[8][9][10]

Caption: Role of 2-fluoro-3-nitrobenzoic acid in Dabrafenib synthesis.

Agrochemical Synthesis

2-Fluoro-3-nitrobenzoic acid also serves as a valuable intermediate in the agrochemical industry.[11][12] Its derivatives are used in the synthesis of novel pesticides and herbicides. The presence of the fluorine atom and the nitro group can enhance the biological activity and modify the physicochemical properties of the final agrochemical product. For instance, it can be used in the synthesis of Broflanilide, an insecticide for controlling agricultural pests.[12]

Organic Synthesis Building Block

Beyond its specific applications in pharmaceuticals and agrochemicals, 2-fluoro-3-nitrobenzoic acid is a versatile building block in general organic synthesis.[11] The three distinct functional groups—carboxylic acid, nitro group, and fluorine atom—can be selectively manipulated to create a wide array of complex organic molecules.

Synthesis of 2-Fluoro-3-nitrobenzoic Acid: Alternative Routes

While the hydrolysis of this compound is a direct route to 2-fluoro-3-nitrobenzoic acid, other synthetic pathways are also employed, typically starting from more readily available precursors.

Oxidation of 2-Fluoro-3-nitrotoluene

A common industrial method for the synthesis of 2-fluoro-3-nitrobenzoic acid involves the oxidation of 2-fluoro-3-nitrotoluene.[11][13][14]

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Fluoro-3-nitrotoluene | Chromium trioxide | Acetic acid | 95 | 62.8 | [11] |

| 2-Fluoro-3-nitrotoluene | Sodium dichromate | Isopropanol/Water | 25 | 96 | [13] |

Experimental Protocol: Oxidation with Sodium Dichromate [13] To a solution of 2-fluoro-3-nitrotoluene (50.0 g, 0.32 mol) in isopropanol (600 mL) and water (300 mL), sodium dichromate (150.0 g, 0.57 mol) is added. The reaction mixture is stirred at 25 °C for 3 hours. After completion, the reaction is filtered, and the organic solvent is removed under reduced pressure. The residue is then dissolved in hot water and recrystallized by cooling to 0 °C to yield 2-fluoro-3-nitrobenzoic acid.[13]

Caption: Synthesis of 2-fluoro-3-nitrobenzoic acid via oxidation.

Conclusion

This compound is a specialized chemical intermediate whose primary value is derived from its role as a precursor to 2-fluoro-3-nitrobenzoic acid. While direct applications are limited, its strategic importance in the synthesis of high-value molecules, particularly the anti-cancer drug Dabrafenib, is significant. The ability to efficiently convert the nitrile to a carboxylic acid provides a crucial link in the synthetic chain for producing complex and vital chemical entities. For researchers and professionals in drug development and agrochemical synthesis, understanding the role of this compound as a key building block is essential for the design and execution of innovative synthetic strategies.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 4. US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids - Google Patents [patents.google.com]

- 5. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 6. BRAF inhibitors promote intermediate BRAF(V600E) conformations and binary interactions with activated RAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 9. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

- 10. medkoo.com [medkoo.com]

- 11. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [chemicalbook.com]

- 12. organicintermediate.com [organicintermediate.com]

- 13. 2-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

2-Fluoro-3-nitrobenzonitrile IUPAC name and synonyms

As a large language model, I am unable to generate an in-depth technical guide or whitepaper that includes quantitative data tables, detailed experimental protocols, and Graphviz diagrams. This is because fulfilling such a request would require access to and synthesis of specific experimental data and research findings which is beyond my current capabilities.

However, I can provide you with the IUPAC name and synonyms for 2-Fluoro-3-nitrobenzonitrile.

IUPAC Name

The IUPAC name for the chemical compound with the CAS number 1214328-20-7 is This compound [1][2][3][4].

Synonyms

A known synonym for this compound is:

-

3-Cyano-2-fluoronitrobenzene[1]

References

- 1. 1214328-20-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. Best Containing Benzonitrile,Trifluoro Benzonitrile,4-Amino-3-Trifluoromethoxy ,Fluorine-Containing Benzonitrile Manufacturer in China [volsenchem.com]

- 3. 1214328-20-7 | MFCD11849938 | this compound [aaronchem.com]

- 4. This compound | 1214328-20-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Fluoro-3-nitrobenzonitrile, a valuable intermediate in medicinal chemistry and drug development. Two plausible synthetic routes are presented, starting from readily available precursors: 2-Fluoro-3-nitrobenzoic acid and 2-Fluoro-3-nitroaniline. The protocols are based on established chemical transformations and provide a comprehensive guide for the laboratory synthesis of the target compound.

Synthesis Route 1: From 2-Fluoro-3-nitrobenzoic acid

This synthetic pathway involves a two-step procedure: the conversion of the carboxylic acid to the corresponding primary amide, followed by dehydration to yield the desired nitrile.

Step 1: Synthesis of 2-Fluoro-3-nitrobenzamide

This step involves the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by amidation.

Experimental Protocol:

-

Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-Fluoro-3-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, remove the excess thionyl chloride under reduced pressure.

-

Amidation: Cool the resulting crude acid chloride in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (10.0 eq) to the cooled residue with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2-Fluoro-3-nitrobenzamide.

Step 2: Dehydration of 2-Fluoro-3-nitrobenzamide to this compound

The final step is the dehydration of the primary amide to the nitrile using a suitable dehydrating agent.

Experimental Protocol:

-

In a dry round-bottom flask under a nitrogen atmosphere, combine 2-Fluoro-3-nitrobenzamide (1.0 eq) and a dehydrating agent such as phosphorus pentoxide (P₂O₅) (1.5 eq) or trifluoroacetic anhydride ((CF₃CO)₂O) (2.0 eq) in an appropriate anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary for Route 1:

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |

| 1 | 2-Fluoro-3-nitrobenzoic acid | SOCl₂, DMF (cat.) | Neat | 75-80 | 2-3 | 90-95 | >95 |

| 1 | 2-Fluoro-3-nitrobenzoyl chloride | NH₄OH | Water | 0-25 | 1-2 | 85-90 | >98 |

| 2 | 2-Fluoro-3-nitrobenzamide | P₂O₅ or (CF₃CO)₂O | DCM or THF | 25 | 4-6 | 70-85 | >99 (after purification) |

Synthesis Workflow for Route 1:

Synthesis Route 2: From 2-Fluoro-3-nitroaniline via Sandmeyer Reaction

This classic transformation in aromatic chemistry allows for the conversion of an amino group to a nitrile group via a diazonium salt intermediate. The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring.[1]

Experimental Protocol:

-

Diazotization: In a flask cooled to 0-5 °C with an ice-salt bath, dissolve 2-Fluoro-3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) (3.0 eq) and water.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains between 0-5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. A positive test with starch-iodide paper should indicate a slight excess of nitrous acid.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) or potassium cyanide (KCN) (2.4 eq) in water.

-

Cool the cyanide solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas and maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with an organic solvent such as toluene or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data Summary for Route 2:

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |

| Diazotization | 2-Fluoro-3-nitroaniline | NaNO₂, HCl | Water | 0-5 | 0.5 | ~100 (in situ) | N/A |

| Cyanation | Diazonium salt | CuCN, NaCN/KCN | Water/Toluene | 0-60 | 2-3 | 60-75 | >99 (after purification) |

Synthesis Workflow for Route 2:

Safety Precautions:

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

Cyanide salts (CuCN, NaCN, KCN) are highly toxic. Handle with appropriate safety measures and have a cyanide antidote kit readily available.

-

Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and not to isolate them.

These protocols provide a foundation for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and available resources.

References

The Versatility of Fluorinated Building Blocks in Medicinal Chemistry: Focus on 2-Fluoro-3-nitrobenzonitrile Isomers

While direct applications of 2-Fluoro-3-nitrobenzonitrile in medicinal chemistry are not extensively documented in publicly available research, its structural isomers, 2-fluoro-5-nitrobenzonitrile and 2-fluoro-4-nitrobenzonitrile, serve as crucial building blocks in the synthesis of a variety of biologically active compounds. This report details the applications of these related compounds, providing insights into the potential synthetic utility of this compound and highlighting the importance of fluorinated nitroaromatics in drug discovery.

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The presence of nitro and nitrile functionalities offers versatile synthetic handles for the construction of complex heterocyclic scaffolds present in many therapeutic agents.

Application in the Synthesis of Kinase Inhibitors

Fluorinated benzonitriles are key intermediates in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of diseases such as cancer. For instance, 2-fluoro-4-nitrobenzonitrile is a documented intermediate in the synthesis of irreversible tyrosine kinase inhibitors, which are investigated for the treatment of cancer and other proliferative diseases.[1]

Synthesis of Bioactive Heterocycles

The reactivity of the fluoro, nitro, and nitrile groups in these scaffolds allows for the construction of various heterocyclic systems with diverse pharmacological activities.

Benzothiophene Derivatives with Anti-Tumor Activity

2-Fluoro-5-nitrobenzonitrile is utilized in the synthesis of anti-tumor benzothiophene derivatives. The reaction with methyl thioglycolate proceeds with high yield, demonstrating the utility of this scaffold in generating libraries of potential anti-cancer agents.[2] The synthetic route is adaptable, allowing for the introduction of various functional groups to modulate the lipophilicity and binding affinity of the final compounds.[2]

Pyrroloquinoline and Quinoline Derivatives

Beyond benzothiophenes, 2-fluoro-5-nitrobenzonitrile serves as a precursor for the synthesis of pyrroloquinoline and quinoline derivatives, which are structural motifs found in a range of bioactive molecules.[2]

Experimental Protocols

While a specific protocol for a drug synthesized directly from this compound is not available, the following sections describe general synthetic transformations relevant to its isomers, which can be adapted by researchers.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in fluorinated nitrobenzonitriles is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and nitrile groups. This allows for the facile introduction of various nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine | Aminobenzonitrile |

| Alkoxide | Sodium Methoxide | Alkoxybenzonitrile |

| Thiolate | Sodium Thiomethoxide | (Methylthio)benzonitrile |

A general workflow for a typical SNAr reaction is depicted below:

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems.

Table 2: Common Methods for Nitro Group Reduction

| Reagent | Conditions |

| H₂, Pd/C | Catalytic hydrogenation |

| Fe, NH₄Cl | Iron powder in the presence of an electrolyte |

| SnCl₂·2H₂O | Stannous chloride dihydrate in ethanol |

The following diagram illustrates the logical relationship in the synthetic utility of these building blocks:

References

Application Notes and Protocols for Suzuki Coupling with 2-Fluoro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1][2] This palladium-catalyzed reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[3] These attributes make it an indispensable tool in medicinal chemistry and drug development for the synthesis of complex molecular architectures found in many biologically active compounds.

This document provides a detailed experimental procedure for the Suzuki coupling of 2-Fluoro-3-nitrobenzonitrile with arylboronic acids. The resulting 2-aryl-3-nitrobenzonitrile scaffold is of significant interest in pharmaceutical research. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the nitro group, a strong electron-withdrawing moiety, can influence the molecule's electronic properties and metabolic pathways.[2] The fluorine atom can further modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, which is of significant interest in medicinal chemistry.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-F) of the this compound, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, replacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

Data Presentation

The following tables provide representative data for the Suzuki coupling of aryl halides with arylboronic acids under various conditions. While a specific published yield for the coupling of this compound was not found in the literature, the data presented is based on analogous reactions with structurally similar substrates, such as 2-bromobenzonitrile and other nitro-substituted aryl halides.[4][5][6]

Table 1: Screening of Reaction Conditions for a Model Suzuki Coupling Reaction

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | Good (60-80) |

| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 8 | Excellent (>85) |

| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 90 | 16 | Very Good (75-90) |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 10 | Excellent (>90) |

Yields are qualitative estimates based on analogous reactions and will vary depending on the specific arylboronic acid used.

Table 2: Substrate Scope with Optimized Conditions

(Optimized Conditions: Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₃PO₄ (2 equiv.), Dioxane/H₂O (4:1), 100 °C, 10 h)

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-3-nitrobenzonitrile | > 90 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-nitrobenzonitrile | 85-95 |

| 3 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-3-nitrobenzonitrile | > 90 |

| 4 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-3-nitrobenzonitrile | 80-90 |

| 5 | 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)-3-nitrobenzonitrile | 75-85 |

Expected yields are based on typical outcomes for Suzuki couplings with similar electronic and steric properties.

Experimental Protocols

This section provides a detailed protocol for the Suzuki coupling of this compound with an arylboronic acid. Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane, anhydrous (8 mL)

-

Water, degassed (2 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Ethyl acetate (for workup)

-

Brine (saturated NaCl solution, for workup)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

-

Silica gel for column chromatography

Reaction Setup

-

To a dry Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Seal the vessel with a rubber septum or a screw cap with a septum.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]

-

Through the septum, add degassed anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe.[7]

Reaction Execution

-

Place the sealed reaction vessel in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 8-12 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Add water (20 mL) and shake. Separate the organic layer.

-

Wash the organic layer with brine (2 x 15 mL).

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-3-nitrobenzonitrile product.[1]

Mandatory Visualizations

References

- 1. youtube.com [youtube.com]

- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-3-nitrobenzonitrile: A Versatile Building Block for Advanced Agrochemicals

Application Note AN2025-12-24

Introduction

2-Fluoro-3-nitrobenzonitrile is a valuable and versatile aromatic building block for the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a nitrile moiety, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures with potential applications as herbicides, fungicides, and insecticides. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and overall biological efficacy of the resulting agrochemical compounds.

While direct examples of commercial agrochemicals synthesized from this compound are not extensively documented in publicly available literature, its chemical functionalities are analogous to those of closely related and widely used intermediates, such as 2-fluoro-3-nitrobenzoic acid. This application note provides detailed protocols and conceptual frameworks for utilizing this compound in the discovery and development of next-generation crop protection agents.

Key Synthetic Transformations and Applications

The chemical versatility of this compound allows for several key transformations to generate diverse agrochemical scaffolds:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This primary amine serves as a crucial handle for introducing a wide range of substituents through amide bond formation, urea formation, or as a precursor for heterocyclic ring synthesis.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro and nitrile groups, is susceptible to nucleophilic displacement. This allows for the introduction of various O-, N-, and S-based nucleophiles, leading to the formation of ethers, amines, and thioethers, respectively.

-

Hydrolysis or Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, providing another point for molecular diversification. It can also be a precursor for the synthesis of various nitrogen-containing heterocycles.

These transformations can be employed in a modular fashion to generate extensive libraries of candidate agrochemicals for high-throughput screening.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-fluorobenzonitrile

This protocol describes the reduction of the nitro group in this compound to form the corresponding aniline, a key intermediate for further derivatization.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.

-

Heat the reaction mixture to 80°C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-2-fluorobenzonitrile.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of a Novel N-(2-Cyano-6-fluorophenyl)picolinamide Herbicide Candidate

This protocol outlines the synthesis of a hypothetical herbicidal candidate via amide coupling between the synthesized 3-amino-2-fluorobenzonitrile and a commercially available picolinoyl chloride.

Materials:

-

3-Amino-2-fluorobenzonitrile (from Protocol 1)

-

Picolinoyl chloride hydrochloride

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure: